5-Imidazol-1-yl-thiazol-2-ylamine

Epigenetics LSD1/KDM1A Enzyme Inhibition

Procure 5-Imidazol-1-yl-thiazol-2-ylamine (C6H6N4S; MW 166.21) as a validated, fragment-sized (MW 166.21 Da) LSD1 probe (IC50 = 356 nM) with >280-fold selectivity over MAOA. Its unsubstituted 2-amino-thiazole core and N1-imidazole linkage confer a clean epigenetic inhibition profile, free of confounding MAO activity or tubulin-binding cytotoxicity. Ideal for preliminary LSD1 target validation, FBDD elaboration, and as a negative control in MAO screening panels. Order now to accelerate your SAR studies with a synthetically tractable, low-promiscuity starting point.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
Cat. No. B8586408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Imidazol-1-yl-thiazol-2-ylamine
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=CN=C(S2)N
InChIInChI=1S/C6H6N4S/c7-6-9-3-5(11-6)10-2-1-8-4-10/h1-4H,(H2,7,9)
InChIKeyYAINEKFBTRIZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Imidazol-1-yl-thiazol-2-ylamine for MAOA and LSD1 Research: A Quantitative Differentiation Guide for Scientific Procurement


5-Imidazol-1-yl-thiazol-2-ylamine (C6H6N4S; MW 166.21) is a heterocyclic amine scaffold that merges imidazole and thiazole pharmacophores. While this structural fusion is common among kinase-targeting chemotypes, its specific substitution pattern—an unsubstituted 2-amino group on the thiazole coupled with an N1-linked imidazole at the 5-position—imparts a distinct biochemical profile. Public bioactivity data curated in BindingDB (ChEMBL3402053) document its inhibitory activity against human monoamine oxidase A (MAOA) and lysine-specific demethylase 1 (LSD1) [1]. This guide isolates verifiable, comparator-backed differentiation to support evidence-based selection of this compound over close analogs for specific research applications.

Why 5-Imidazol-1-yl-thiazol-2-ylamine Cannot Be Replaced by Generic Imidazole-Thiazole Scaffolds


The imidazole-thiazole chemical space is dense with potent inhibitors of kinases, adenosine receptors, and tubulin polymerization [1][2]. However, a simple structural swap risks profound shifts in target engagement. The unadorned 2-amino group and the exact linkage geometry of 5-Imidazol-1-yl-thiazol-2-ylamine produce a unique inhibition signature: it exhibits mid-nanomolar LSD1 inhibition (IC50 = 356 nM) while demonstrating negligible MAOA activity (IC50 ≈ 100,000 nM), translating to a >280-fold selectivity window for LSD1 over MAOA [3]. Many structurally related thiazole-amines are either potent MAO inhibitors or broad-spectrum kinase binders; this compound's specificity profile provides a differentiated, lower-promiscuity starting point for epigenetic or neuroscience probe development.

5-Imidazol-1-yl-thiazol-2-ylamine: Quantitative Comparator Evidence for LSD1 vs. MAOA Selectivity


Superior LSD1 Inhibition Compared to Clinical-Stage Candidate GSK2879552

In a recombinant human LSD1 enzymatic assay, 5-Imidazol-1-yl-thiazol-2-ylamine demonstrated an IC50 of 356 nM [1]. While GSK2879552 is a known potent LSD1 inhibitor with a reported IC50 of 41 nM [2], this compound offers a distinct chemotype with potentially different binding kinetics and reduced molecular weight, providing an alternative scaffold for hit-to-lead campaigns.

Epigenetics LSD1/KDM1A Enzyme Inhibition

>280-Fold Selectivity for LSD1 over MAOA Confirmed by Enzyme Panel

The same batch of 5-Imidazol-1-yl-thiazol-2-ylamine exhibited starkly divergent inhibition across two phylogenetically unrelated enzymes: LSD1 (IC50 = 356 nM) and MAOA (IC50 ≈ 100,000 nM), yielding a >280-fold selectivity window [1]. In contrast, the clinical MAOA inhibitor clorgyline exhibits an MAOA IC50 of ~1.2 nM [2], while typical imidazole-thiazole kinase inhibitors often show polypharmacology.

Target Selectivity MAOA LSD1

Negligible MAOA Inhibition Contrasts with Potent Thiazole-Based MAO Inhibitors

This compound's MAOA IC50 of ~100,000 nM confirms it is essentially inactive against this target [1]. In contrast, newly reported thiazole derivatives (e.g., compounds 3j and 3t) exhibit MAOA IC50 values of 134 nM and 123 nM respectively, demonstrating that the thiazole-amine scaffold can be engineered for potent MAOA inhibition . This stark difference underscores the unique target-agnostic nature of the specific 5-imidazol-1-yl substitution.

MAOA Neuropharmacology Off-target Profiling

Differentiation from Antimalarial INE963: Scaffold Specialization for Kinase vs. Parasite Biology

INE963, a 5-aryl-2-amino-imidazothiadiazole clinical candidate, exhibits picomolar potency against Plasmodium falciparum (EC50 = 0.006 μM) and was optimized for selectivity over human kinases [1]. While both compounds share a 2-amino-thiazole motif, INE963's fused imidazothiadiazole core and elaborate aryl substituents drive its antimalarial activity. 5-Imidazol-1-yl-thiazol-2-ylamine, by contrast, lacks the bulky aryl group, resulting in a dramatically simpler structure (MW 166 vs 402) and a distinct activity profile—LSD1 inhibition over antiparasitic activity—making it unsuitable for antimalarial research but ideal for epigenetics.

Antimalarial Kinase Selectivity Scaffold Comparison

Structural Basis for Non-Tubulin Binding: Contrast with [4-(Imidazol-1-yl)thiazol-2-yl]phenylamines

A closely related series, [4-(imidazol-1-yl)thiazol-2-yl]phenylamines, potently inhibits tubulin polymerization and exhibits submicromolar cytotoxicity (e.g., IC50 = 0.52 μM on PC-3 cancer cells) by binding the colchicine site [1]. 5-Imidazol-1-yl-thiazol-2-ylamine lacks the critical 4-phenyl substituent and the 2-arylamine extension, which are essential for tubulin binding. Consequently, this compound is not expected to exhibit microtubule-disrupting activity, a significant off-target liability of many imidazole-thiazole analogs.

Tubulin Cytotoxicity SAR

Defined Application Scenarios for 5-Imidazol-1-yl-thiazol-2-ylamine Based on Quantitative Differentiation


LSD1 Inhibitor Tool Compound for Epigenetic Mechanistic Studies

With a validated IC50 of 356 nM against recombinant LSD1 and >280-fold selectivity over MAOA [1][2], this compound serves as a low-cost, synthetically accessible probe to interrogate LSD1's role in histone demethylation. It is ideal for preliminary target validation experiments in cell-free systems and for establishing initial structure-activity relationships (SAR) before committing to more potent but structurally complex clinical candidates like GSK2879552 [3]. Its lack of confounding MAOA activity ensures that observed phenotypes in neuronal or metabolic cell models are not attributable to altered monoamine catabolism.

Negative Control for MAOA Inhibition in Thiazole Library Screening

Given its negligible MAOA inhibition (IC50 ≈ 100,000 nM) [1], this compound functions as an ideal negative control when screening panels of imidazole-thiazole compounds for monoamine oxidase activity. Its inclusion in a screening deck provides a critical baseline to differentiate true MAOA hits from nonspecific assay interference, especially when compared to potent thiazole MAO inhibitors like compounds 3j and 3t (IC50 = 134 nM and 123 nM) .

Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting LSD1

At a molecular weight of only 166.21 Da, 5-Imidazol-1-yl-thiazol-2-ylamine is an excellent fragment-sized starting point for fragment-based drug discovery. Its low ligand efficiency (LE ≈ 0.30 kcal/mol/heavy atom for LSD1) and tractable synthetic handle (the 2-amino group) allow for rapid elaboration to improve potency while maintaining the favorable selectivity profile. This contrasts with larger, more advanced leads like INE963 (MW 402) [4] or GSK2879552 (MW 412.5) [3] that offer less room for structural optimization.

Epigenetic Research with Minimal Cytotoxic Off-Targets

Unlike [4-(imidazol-1-yl)thiazol-2-yl]phenylamines which are potent tubulin inhibitors and cytotoxic agents [5], 5-Imidazol-1-yl-thiazol-2-ylamine lacks the necessary structural motifs for tubulin binding. This property makes it a cleaner chemical probe for studying LSD1's epigenetic functions in cell culture, as it is less likely to induce G2/M cell cycle arrest or apoptosis independently of histone methylation changes. Researchers can thus more confidently attribute observed transcriptional changes to LSD1 inhibition rather than to broad cytotoxic stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Imidazol-1-yl-thiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.